N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking
A study by Ohemeng et al. (1994) highlights the synthesis of 2-substituted benzofuran hydroxyamic acids, including compounds similar to N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide, as inhibitors of the 5-lipoxygenase enzyme. This enzyme is critical in the biosynthesis of leukotrienes, which are involved in inflammatory and allergic responses. The study found that certain analogs were potent inhibitors of this enzyme, suggesting potential applications in treating inflammation-related conditions (Ohemeng et al., 1994).
Sigma Receptor Ligands
Marriott et al. (2012) conducted a study on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, chemically related to the compound of interest. These compounds were found to have high affinity for sigma-1 receptors, which are implicated in several neurodegenerative diseases and could be potential therapeutic targets (Marriott et al., 2012).
Radioligands for PET Imaging
Matarrese et al. (2001) explored the use of novel quinoline-2-carboxamide derivatives, similar in structure to this compound, as potential radioligands for peripheral benzodiazepine type receptors (PBR) in positron emission tomography (PET) imaging. This application is significant for the noninvasive assessment of PBR, which plays a role in neuroinflammation and neurodegeneration (Matarrese et al., 2001).
Antimicrobial Activity
A 2020 study by Idrees et al. described the synthesis and in vitro antimicrobial screening of compounds that share a core structural similarity with this compound. These compounds showed potential as antibacterial agents against pathogenic bacteria like S. aureus and E. coli, indicating the possible use of related compounds in antimicrobial applications (Idrees et al., 2020).
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-5-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-8-9-16-14(10-13)11-17(23-16)18(21)20-12-19(2,22)15-6-4-3-5-7-15/h3-11,22H,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMANBQTTCCWSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)NCC(C)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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